![molecular formula C14H17ClN6 B14501386 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride CAS No. 62796-60-5](/img/structure/B14501386.png)
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride is a compound with significant importance in various scientific fields. It is known for its unique structure, which includes a guanidine group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to form the desired guanidine compound . The reaction conditions often require the presence of coupling reagents or metal catalysts to facilitate the formation of the guanidine group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted guanidine compounds.
Applications De Recherche Scientifique
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules, such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activity or receptor binding, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine: This compound has a similar structure but with a methyl group attached to the phenyl ring.
Uniqueness
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride is unique due to its combination of the guanidine group with a phenyl ring, which imparts distinct chemical properties and potential applications. Its ability to form hydrogen bonds and interact with biological molecules makes it particularly valuable in research and industrial applications.
Propriétés
Numéro CAS |
62796-60-5 |
|---|---|
Formule moléculaire |
C14H17ClN6 |
Poids moléculaire |
304.78 g/mol |
Nom IUPAC |
2-[4-[4-(diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride |
InChI |
InChI=1S/C14H16N6.ClH/c15-13(16)19-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-14(17)18;/h1-8H,(H4,15,16,19)(H4,17,18,20);1H |
Clé InChI |
BWHDJEOKSRDHNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)N=C(N)N)N=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



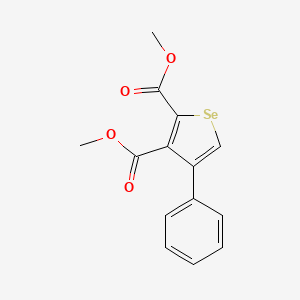
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
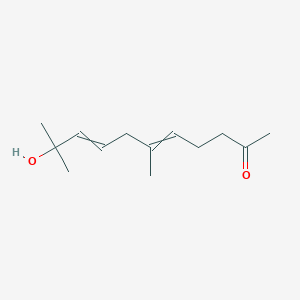


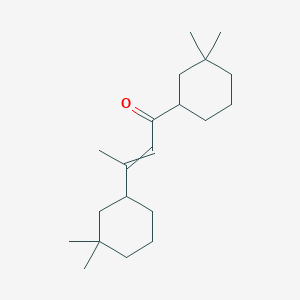
![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)
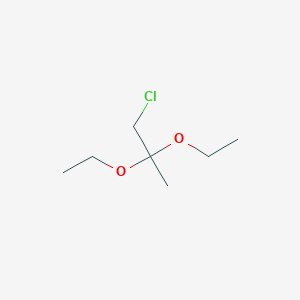
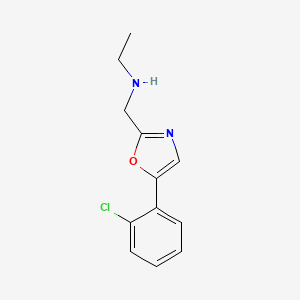

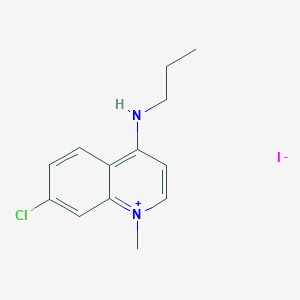
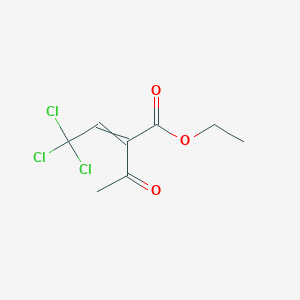
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
